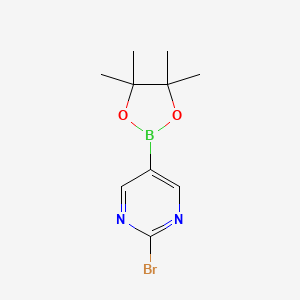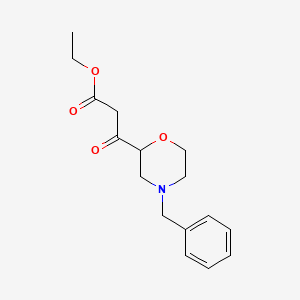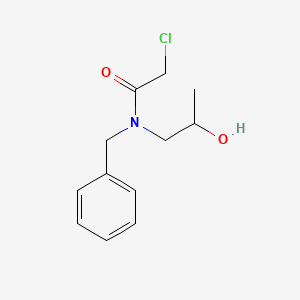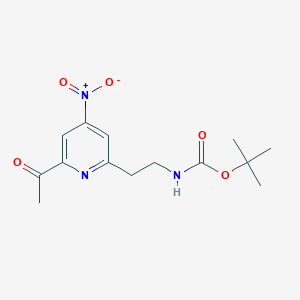
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is a heterocyclic compound that features a picolinic acid core substituted with a cyano group, a hydroxy group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the cyano group: This step can be performed using cyanoacetylation reactions, where cyanoacetanilide derivatives are treated with various reagents to introduce the cyano group.
Formation of the picolinic acid core: This involves cyclization reactions that form the pyridine ring, followed by functionalization to introduce the hydroxy group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of 6-Cyano-3-oxo-5-(thiophen-2-yl)picolinic acid.
Reduction: Formation of 6-Amino-3-hydroxy-5-(thiophen-2-yl)picolinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its structural similarity to natural products.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and hydroxy groups allows for hydrogen bonding and other interactions with biological macromolecules, which can influence its activity.
Comparación Con Compuestos Similares
6-Cyano-3-hydroxy-5-(phenyl)picolinic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
6-Cyano-3-hydroxy-5-(furan-2-yl)picolinic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H6N2O3S |
|---|---|
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
6-cyano-3-hydroxy-5-thiophen-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3S/c12-5-7-6(9-2-1-3-17-9)4-8(14)10(13-7)11(15)16/h1-4,14H,(H,15,16) |
Clave InChI |
SRQRUQGXQPVNJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=C(N=C2C#N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)



![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)





